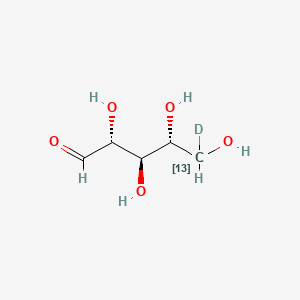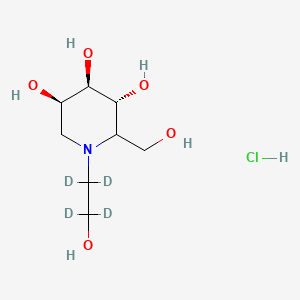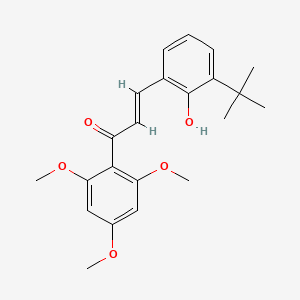
Tubulin inhibitor 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin Inhibitor 18 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common method involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The synthetic route may include steps such as hydrogenation, alkylation, and cyclization under specific conditions to achieve the desired compound.
Industrial Production Methods: For industrial production, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin Inhibitor 18 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Tubulin Inhibitor 18 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical interactions and binding affinities with tubulin.
Biology: Researchers use it to investigate the role of microtubules in cellular processes and to understand the mechanisms of cell division.
Mécanisme D'action
Tubulin Inhibitor 18 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within cells. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells . The molecular targets involved include the α-tubulin and β-tubulin subunits, which are essential for microtubule assembly .
Comparaison Avec Des Composés Similaires
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule formation, similar to Tubulin Inhibitor 18.
Uniqueness: this compound is unique in its specific binding affinity and the structural modifications that enhance its solubility and bioavailability compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics with high potency and low toxicity makes it a promising candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C22H26O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+ |
Clé InChI |
IZJUYBUUCXVDJD-ZHACJKMWSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


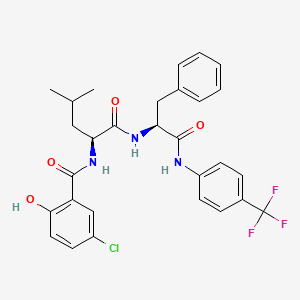
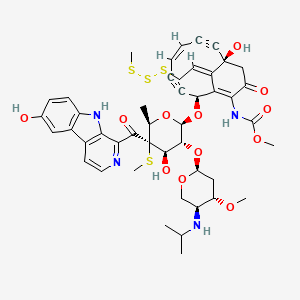
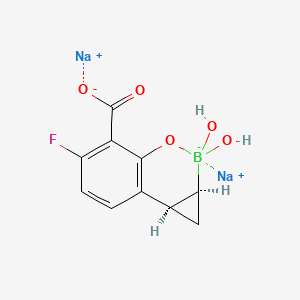
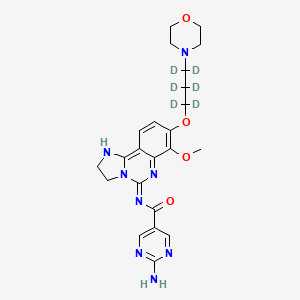
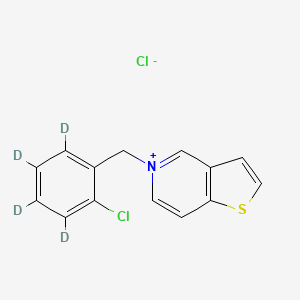
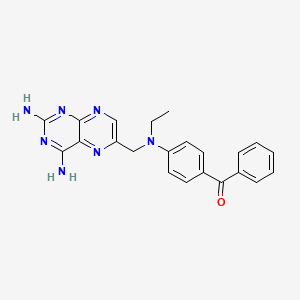

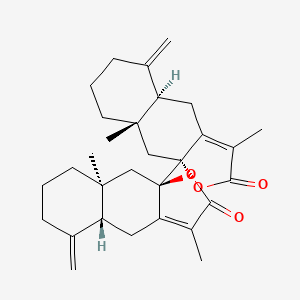
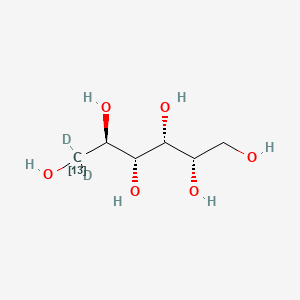

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

